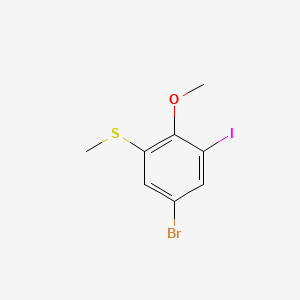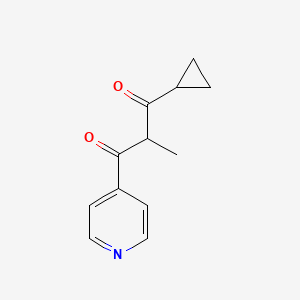
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione is an organic compound that features a cyclopropyl group, a methyl group, and a pyridinyl group attached to a propane-1,3-dione backbone
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the use of cyclopropyl ketones and pyridine derivatives under specific reaction conditions. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials, followed by a coupling reaction to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles such as amines or thiols replace hydrogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, altering the function of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific pathway involved. The molecular pathways affected by this compound are still under investigation, but it is believed to influence processes such as signal transduction and metabolic regulation.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-methyl-3-(pyridin-4-yl)propane-1,3-dione can be compared with other similar compounds, such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their other substituents.
Pyridinyl derivatives: Compounds with a pyridinyl group attached to different backbones may have similar biological activities.
Propane-1,3-dione derivatives: These compounds have the same dione backbone but different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-cyclopropyl-2-methyl-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-8(11(14)9-2-3-9)12(15)10-4-6-13-7-5-10/h4-9H,2-3H2,1H3 |
Clé InChI |
XQPNCPMMXGZQQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1CC1)C(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
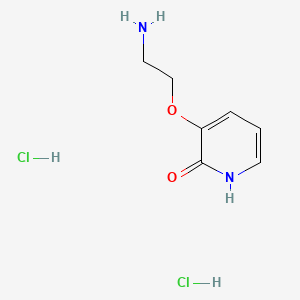

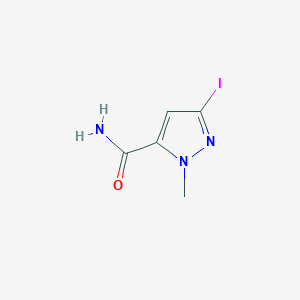
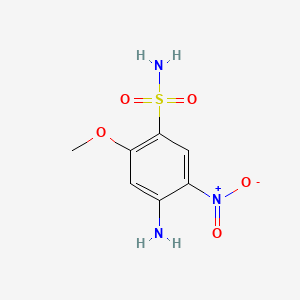

![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)

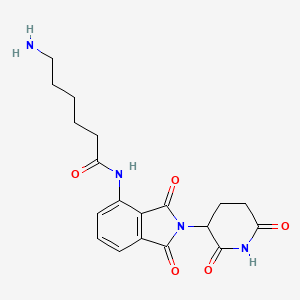
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)

